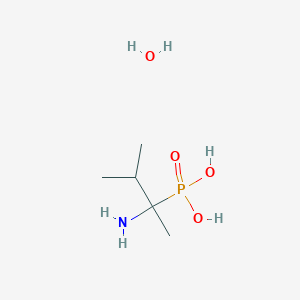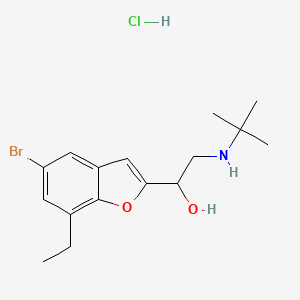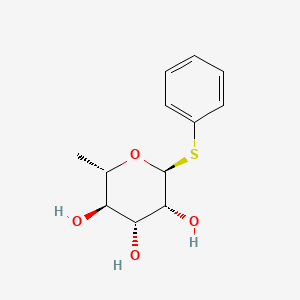
Octopamine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octopamine-13C2,15N is a labeled biogenic amine that is the phenol analog of noradrenaline. It is a neurosecretory product found in several vertebrates and invertebrates . This compound is used extensively in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological and chemical processes.
Métodos De Preparación
The preparation of Octopamine-13C2,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the molecular structure of octopamine. This can be achieved through synthetic routes that utilize labeled precursors. For example, the synthesis might involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia in a controlled environment to ensure the incorporation of these isotopes into the final product . Industrial production methods often involve the use of closed growth chambers and hydroponic nutrient supply to produce highly enriched, uniformly labeled biological samples .
Análisis De Reacciones Químicas
Octopamine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of octopamine can lead to the formation of corresponding quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Octopamine-13C2,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study metabolic pathways and enzyme activities. In biology, it helps in understanding neurotransmitter functions and signaling pathways. In medicine, it is used to investigate the role of biogenic amines in various physiological and pathological conditions, including stress, anxiety, and neurodegenerative diseases . Additionally, it is used in industrial applications for the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Octopamine-13C2,15N involves its interaction with specific receptors on the surface of cells. In invertebrates, it binds to octopamine receptors, which are analogous to adrenergic receptors in vertebrates. This binding triggers a cascade of intracellular events that regulate various physiological processes, including energy metabolism, locomotion, and stress responses . The molecular targets and pathways involved include the activation of cyclic AMP (cAMP) signaling and modulation of ion channel activities .
Comparación Con Compuestos Similares
Octopamine-13C2,15N is similar to other biogenic amines such as tyramine and norepinephrine. it is unique due to its stable isotopic labeling, which allows for more precise and accurate studies. Similar compounds include para-octopamine, norsynephrine, and beta-hydroxytyramine . These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Número CAS |
1189693-94-4 |
|---|---|
Fórmula molecular |
C₆¹³C₂H₁₁¹⁵NO₂ |
Peso molecular |
156.16 |
Sinónimos |
α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N; (+/-)-Octopamine-_x000B_13C2,15N; (+/-)-p-Octopamaine-13C2,15N; DL-Octopamine-13C2,15N; Epirenor-13C2,15N; NSC 108685-13C2,15N; Norfen-13C2,15N; Octopamine-13C2,15N; dl-Octopamine-13C2,15N; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)




![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)



